molecular formula C5H4BrFS B15198430 4-(Bromomethyl)-2-fluorothiophene CAS No. 1400991-71-0

4-(Bromomethyl)-2-fluorothiophene

Cat. No.: B15198430
CAS No.: 1400991-71-0
M. Wt: 195.05 g/mol
InChI Key: ARHCZOMFXDPSKO-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-2-fluorothiophene is an organofluorine compound that features a thiophene ring substituted with a bromomethyl group at the 4-position and a fluorine atom at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-2-fluorothiophene typically involves the bromination of 2-fluorothiophene. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems for precise control of reaction conditions, including temperature, pressure, and reagent flow rates. The use of green chemistry principles, such as solvent recycling and waste minimization, is also becoming increasingly important in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-2-fluorothiophene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted thiophenes with various functional groups.

    Oxidation: Thiophene sulfoxides and sulfones.

    Cross-Coupling Reactions: Biaryl compounds and other complex organic molecules.

Scientific Research Applications

4-(Bromomethyl)-2-fluorothiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-2-fluorothiophene in chemical reactions involves the activation of the bromomethyl group, which acts as a leaving group in nucleophilic substitution reactions. The fluorine atom at the 2-position can influence the electronic properties of the thiophene ring, affecting its reactivity and stability. In cross-coupling reactions, the compound undergoes oxidative addition to form a palladium complex, followed by transmetalation and reductive elimination to form the final product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Bromomethyl)-2-fluorothiophene is unique due to the combined presence of both bromomethyl and fluorine substituents, which impart distinct electronic and steric properties. This combination allows for a wide range of chemical transformations and applications in various fields, making it a valuable compound in organic synthesis and materials science .

Properties

CAS No.

1400991-71-0

Molecular Formula

C5H4BrFS

Molecular Weight

195.05 g/mol

IUPAC Name

4-(bromomethyl)-2-fluorothiophene

InChI

InChI=1S/C5H4BrFS/c6-2-4-1-5(7)8-3-4/h1,3H,2H2

InChI Key

ARHCZOMFXDPSKO-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=C1CBr)F

Origin of Product

United States

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